anti‑Aldol Stereoselectivity: >99 % ee, >99:1 dr vs. Proline‑Derived Comparators
In a direct head‑to‑head study using cyclohexanone and p‑nitrobenzaldehyde, Hua Cat (sulfonamide 11/55) achieved 95 % isolated yield with 99 % ee and >99:1 dr in dichloroethane at 4 °C with 1 equiv H₂O [1]. Under identical conditions, L‑proline (catalyst 1) gave only 22 % yield (98 % ee, 13:1 dr); proline tetrazole (catalyst 2) gave 91 % yield (98 % ee, 7:1 dr); methyl‑sulfonamide‑proline (catalyst 3) gave 42 % yield (99 % ee, 65:1 dr); tosyl‑proline (catalyst 5) gave 52 % yield (99 % ee, 92:1 dr). The p‑dodecylphenylsulfonamide uniquely delivered >99:1 dr while maintaining 99 % ee and the highest yield among all six catalysts tested [1]. In a subsequent full account, the anti‑aldol scope was expanded to achieve up to >99 % ee and >99:1 dr across a range of aldehyde/ketone pairs [2].
| Evidence Dimension | Yield, enantiomeric excess (ee), diastereomeric ratio (dr) in model aldol reaction |
|---|---|
| Target Compound Data | 95 % yield, 99 % ee, >99:1 dr (Hua Cat / sulfonamide 11) |
| Comparator Or Baseline | L‑proline (1): 22 % yield, 98 % ee, 13:1 dr; Proline tetrazole (2): 91 % yield, 98 % ee, 7:1 dr; Methyl‑sulfonamide proline (3): 42 % yield, 99 % ee, 65:1 dr; Tosyl‑proline (5): 52 % yield, 99 % ee, 92:1 dr. |
| Quantified Difference | Hua Cat yield 4.3× higher than L‑proline; dr improvement from 13:1 (L‑proline) to >99:1; dr improvement from 7:1 (tetrazole) to >99:1. |
| Conditions | Cyclohexanone + p‑nitrobenzaldehyde, ClCH₂CH₂Cl, 4 °C, 1 equiv H₂O (Table 1–2, Org. Lett. 2008). |
Why This Matters
For procurement decisions involving scalable anti‑aldol synthesis, Hua Cat provides simultaneously the highest yield and stereoselectivity across all tested proline‑derived catalysts, minimizing downstream purification cost.
- [1] Yang, H.; Carter, R. G. N-(p-Dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide: A Practical Proline Mimetic for Facilitating Enantioselective Aldol Reactions. Org. Lett. 2008, 10 (20), 4649–4652. Table 2; direct comparison of catalysts 1–5 vs. sulfonamide 11. View Source
- [2] Yang, H.; Carter, R. G. Highly Stereoselective and Scalable anti-Aldol Reactions Using N-(p-Dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide: Scope and Origins of Stereoselectivities. J. Org. Chem. 2010, 75 (21), 7279–7290. Anti‑aldol scope: up to >99 % ee, >99:1 dr. View Source
